2-Amino-6-nitro-benzo[de]isoquinoline-1,3-dione
Overview
Description
2-Amino-6-nitro-benzo[de]isoquinoline-1,3-dione is a heterocyclic compound that belongs to the benzo[de]isoquinoline-1,3-dione family.
Biochemical Analysis
Biochemical Properties
New derivatives of the 2-Amino-6-nitro-benzo[de]isoquinoline-1,3-dione system containing an amino group were synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones . Some compounds exhibit high chemosensor selectivity in the determination of anions .
Molecular Mechanism
It is known that the principal mechanism of the action of these sensor systems is the PET (photoinduced electron transfer) effect
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-nitro-benzo[de]isoquinoline-1,3-dione typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . The reaction conditions often include the use of solvents such as benzene and petroleum ether, followed by recrystallization to obtain the pure compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-nitro-benzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can participate in reduction reactions, particularly involving the nitro group.
Substitution: The amino group can be functionalized to form imines, amines, thioureas, and hydrazones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like aromatic aldehydes and 2-hydroxymethylenebenzo[b]thiophen-3-one are used for functionalization.
Major Products Formed:
Imines, amines, thioureas, and hydrazones: are major products formed from substitution reactions involving the amino group.
Scientific Research Applications
2-Amino-6-nitro-benzo[de]isoquinoline-1,3-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Amino-6-nitro-benzo[de]isoquinoline-1,3-dione involves its interaction with molecular targets through its functional groups. The amino group can participate in hydrogen bonding and nucleophilic reactions, while the nitro group can undergo redox reactions. These interactions contribute to the compound’s effectiveness as a chemosensor and its potential biological activities .
Comparison with Similar Compounds
2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives: These compounds also contain amino and nitro groups and are used in similar applications.
Benzo[de]isoquinoline-1,3-dione derivatives: These compounds share the core structure but may have different substituents, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
2-amino-6-nitrobenzo[de]isoquinoline-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O4/c13-14-11(16)7-3-1-2-6-9(15(18)19)5-4-8(10(6)7)12(14)17/h1-5H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHRHUZMJQITPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353705 | |
Record name | 2-Amino-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52083-01-9 | |
Record name | 2-Amino-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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